molecular formula C9H11FO3S B3104911 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- CAS No. 150666-84-5

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B3104911
CAS No.: 150666-84-5
M. Wt: 218.25 g/mol
InChI Key: DUGZZLOFNZVMKQ-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- is an organic compound with the molecular formula C9H11FO3S and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanol chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGZZLOFNZVMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-propanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. COX-2 inhibitors are known for their role in reducing pain and inflammation, making them essential in treating conditions such as arthritis and other inflammatory diseases . The compound's ability to selectively inhibit COX-2 while exhibiting reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) enhances its therapeutic profile .

Formulation Development
Recent studies have focused on developing pharmaceutical formulations that incorporate this compound. For instance, a stable crystalline form has been created to enhance the drug's dissolution rate and content uniformity, which are critical for effective oral delivery . This advancement allows for the preparation of capsules and tablets that can provide consistent therapeutic effects.

Organic Synthesis

Intermediate in Chemical Reactions
1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- serves as an important intermediate in the synthesis of more complex organic molecules. Its unique sulfonyl group can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of a phenyl intermediate through methoxylation followed by sulfonylation and final coupling with a fluorophenyl group . Optimization of these synthetic routes is essential for improving yield and purity while adhering to green chemistry principles.

Biological Research

Enzyme Interaction Studies
Due to its distinctive structural features, this compound is also being explored for its potential use in studying enzyme interactions. Understanding these interactions can provide insights into biochemical pathways and aid in the development of new therapeutic agents .

Industrial Applications

Material Science
In addition to its applications in medicinal chemistry and organic synthesis, 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- may find uses in developing new materials with specific chemical properties. The presence of fluorine and sulfonyl groups can enhance material performance characteristics such as thermal stability and solubility .

Case Studies

Study Title Focus Area Findings
COX-2 Inhibition StudyPharmacologyDemonstrated effective inhibition of COX-2 with reduced side effects compared to traditional NSAIDs .
Synthesis OptimizationOrganic ChemistryDeveloped efficient synthetic routes that maximize yield while minimizing environmental impact .
Enzyme Interaction ResearchBiochemistryExplored potential interactions with specific enzymes, providing insights into biochemical mechanisms .

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, thereby influencing the compound’s overall biological activity .

Comparison with Similar Compounds

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- can be compared with other similar compounds, such as:

    1-Propanol, 3-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    1-Propanol, 3-[(4-bromophenyl)sulfonyl]-: Contains a bromine atom, leading to different chemical and biological properties.

    1-Propanol, 3-[(4-methylphenyl)sulfonyl]-: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.

The uniqueness of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets .

Biological Activity

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

  • IUPAC Name : 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-
  • Molecular Formula : C9H10FNO2S
  • Molecular Weight : 215.25 g/mol

Target of Action

1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- interacts with various biological targets, including enzymes and receptors associated with inflammatory pathways. Compounds with similar structures have been noted for their roles as inhibitors in signaling pathways such as JAK-STAT, which is crucial in immune response and hematopoiesis .

Mode of Action

The compound functions primarily as a non-covalent inhibitor. It binds to the active sites of target proteins through hydrogen bonds and van der Waals interactions, thereby modulating their activity without permanently altering their structure .

Biochemical Pathways

Studies indicate that this compound influences several biochemical pathways:

  • JAK-STAT Signaling : Inhibition of this pathway can lead to reduced inflammation and altered immune responses.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, indicating its role in combating infections .

Pharmacokinetics

The pharmacokinetic profile of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- suggests favorable absorption characteristics with a moderate elimination half-life. This allows for sustained therapeutic effects over time. Further studies are needed to elucidate its bioavailability and metabolic pathways fully.

Antimicrobial Properties

Research has shown that 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in preclinical models. It significantly reduces markers of inflammation in animal models of arthritis and colitis .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential for further development as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a murine model of induced inflammation, treatment with the compound resulted in a significant reduction in paw swelling (p < 0.01) compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-oneTriazolo-pyrimidineAntimicrobial, anticancer
Quinazolin-4(3H)-one derivativesQuinazolineAnticancer, anti-inflammatory
Pyrido[2,3-d]pyrimidinesPyridine derivativeProtein kinase inhibition

This table highlights how 1-Propanol, 3-[(4-fluorophenyl)sulfonyl]- compares with other biologically active compounds in terms of structure and activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.